Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a bromine atom at the 6-position and a piperazine ring at the 4-position. The tert-butyl group is attached to the piperazine nitrogen, providing steric hindrance and influencing the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Bromination: The thieno[2,3-d]pyrimidine core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Piperazine Introduction: The brominated intermediate is reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine-substituted product.
Tert-butyl Protection: Finally, the piperazine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the thieno[2,3-d]pyrimidine core or the piperazine ring.
Hydrolysis: The tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-aminothieno[2,3-d]pyrimidine or 6-alkoxythieno[2,3-d]pyrimidine derivatives.
Oxidation Products: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-(dimethylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-(1-butoxyvinyl)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties. The bromine atom at the 6-position further enhances its reactivity and potential for derivatization, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2S/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)12-10-8-11(16)23-13(10)18-9-17-12/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFAISGJSLNRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=NC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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